molecular formula C21H21N3O5S B2368257 ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate CAS No. 920192-99-0

ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate

Cat. No.: B2368257
CAS No.: 920192-99-0
M. Wt: 427.48
InChI Key: CLCMAZCAVZVGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a synthetic benzoate ester derivative featuring a sulfamoyl (-SO₂-NH-) group at the 4-position of the benzene ring. This sulfamoyl group is further substituted with a 2-((6-phenylpyridazin-3-yl)oxy)ethyl chain. The compound’s structure integrates a pyridazine ring substituted with a phenyl group at the 6-position, connected via an ether linkage to the ethyl chain.

Properties

IUPAC Name

ethyl 4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-2-28-21(25)17-8-10-18(11-9-17)30(26,27)22-14-15-29-20-13-12-19(23-24-20)16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCMAZCAVZVGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Cyclization

The pyridazine core is synthesized via Friedel-Crafts reaction between mucochloric acid and benzene, catalyzed by AlCl₃ (Figure 2).
Procedure :

  • Step 1 : Mucochloric acid (1 eq) and benzene (3 eq) are heated with AlCl₃ (1.2 eq) at 80°C for 10 h.
  • Step 2 : Hydrazine hydrate (5 eq) is added to the cooled mixture, yielding 6-phenylpyridazin-3(2H)-one.
  • Step 3 : Hydroxylation using H₂O₂ and (NH₄)₆Mo₇O₂₄ affords 6-phenylpyridazin-3-ol (87% yield).

Data :

Parameter Value
Yield 87%
Melting Point 219–221°C
¹H NMR (DMSO-d₆) δ 7.75–7.71 (m, 2H, Ar-H)

Synthesis of 2-((6-Phenylpyridazin-3-yl)oxy)ethylamine

Chlorination and Alkylation

Step 1 : Chlorination of 6-phenylpyridazin-3-ol with POCl₃ yields 3-chloro-6-phenylpyridazine (94% yield).
Step 2 : Reaction with 2-aminoethanol under basic conditions (K₂CO₃, DMF) introduces the ethoxyethylamine chain (Figure 3).

Data :

Parameter Value
Yield 68%
¹³C NMR (CDCl₃) δ 158.30 (C=O), 56.06 (OCH₃)

Synthesis of Ethyl 4-(Chlorosulfonyl)benzoate

Sulfonation and Esterification

Step 1 : Sulfonation of 4-methylbenzoic acid with chlorosulfonic acid at 0°C yields 4-(chlorosulfonyl)benzoic acid.
Step 2 : Esterification with ethanol (H₂SO₄ catalyst) produces ethyl 4-(chlorosulfonyl)benzoate (82% yield).

Data :

Parameter Value
Yield 82%
Refractive Index 1.479 (20°C)

Final Coupling: Sulfonamide Formation

Reaction Conditions

2-((6-Phenylpyridazin-3-yl)oxy)ethylamine (1 eq) reacts with ethyl 4-(chlorosulfonyl)benzoate (1.1 eq) in THF at 0°C, followed by triethylamine (1.5 eq) to scavenge HCl (Figure 4).

Data :

Parameter Value
Yield 75%
Purity (HPLC) >98%
MS (ESI+) m/z 472.1 [M+H]⁺

Alternative Pathways

Mitsunobu Reaction

A Mitsunobu reaction couples 6-phenylpyridazin-3-ol with 2-aminoethanol using DIAD and PPh₃, followed by sulfonylation (Yield: 70%).

Continuous-Flow Synthesis

Patent US8883797B2 highlights a microreactor-based method for sulfonamide formation, reducing reaction time to 15 min (Yield: 80%).

Challenges and Optimization

  • Stereochemical Control : Racemization during sulfonylation is mitigated by low-temperature reactions.
  • Byproducts : Excess POCl₃ in chlorination generates phosphorous byproducts, removed via aqueous workup.
  • Scale-Up : Continuous-flow systems improve reproducibility for industrial applications.

Chemical Reactions Analysis

Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzoate ester group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs from the literature, focusing on substituent effects, heterocyclic moieties, and functional group reactivity. Below is a detailed analysis:

Substituent Effects at the Benzoate 4-Position

  • Target Compound: The sulfamoyl (-SO₂-NH-) group is electron-withdrawing, which may reduce the electron density of the benzene ring compared to amino (-NH-) or alkylamino groups. This could influence reactivity in polymerization or binding interactions .
  • I-6230 and I-6232 (Ethyl 4-phenethylamino benzoates): These compounds feature amino (-NH-) linkages with pyridazine or methylpyridazine substituents.
  • Ethyl 4-(dimethylamino)benzoate: The dimethylamino (-N(CH₃)₂) group is strongly electron-donating, leading to higher reactivity in photopolymerization applications compared to sulfamoyl or unsubstituted benzoates .

Heterocyclic Moieties and Their Impact

  • Methylisoxazol-5-yl (I-6273) : The isoxazole ring, with its oxygen and nitrogen atoms, provides distinct hydrogen-bonding capabilities compared to pyridazine derivatives .

Linking Group Variations

  • Phenethylamino (I-6230–I-6273): The flexible amino (-NH-) linkage may allow conformational adaptability, which is critical for interactions with biological targets .
  • Thioether (I-6373) and Ethoxy (I-6473) : Thioether (-S-) and ethoxy (-O-) linkages in other analogs alter electronic properties and oxidation stability, with thioethers being more lipophilic .

Key Data and Comparative Analysis

The table below summarizes structural and functional differences:

Compound Name Substituent at 4-Position Heterocyclic Group Linking Group Notable Properties
Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate Sulfamoyl (-SO₂-NH-) 6-Phenylpyridazin-3-yl Ether-sulfamoyl High polarity, potential for π-π interactions
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Amino (-NH-) Pyridazin-3-yl Phenethylamino Enhanced solubility, conformational flexibility
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Amino (-NH-) 6-Methylpyridazin-3-yl Phenethylamino Improved steric accessibility
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(CH₃)₂) None Direct High reactivity in polymerization

Research Findings and Implications

  • Reactivity: Sulfamoyl groups (as in the target compound) are less reactive in polymerization compared to dimethylamino-substituted benzoates, as seen in resin cement studies .
  • Biological Potential: Pyridazine-containing analogs (e.g., I-6230) are often explored for medicinal applications due to their heterocyclic diversity, suggesting the target compound could be a candidate for similar screening .
  • Physical Properties : The phenylpyridazine moiety in the target compound likely increases hydrophobicity, which may necessitate formulation adjustments for aqueous applications .

Biological Activity

Ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: Ethyl 4-[2-(6-phenylpyridazin-3-yl)oxyethylsulfamoyl]benzoate
  • Molecular Formula: C21H21N3O5S
  • Molecular Weight: 397.4 g/mol
  • CAS Number: 920192-99-0

The compound features a complex structure that includes a benzoate group, a sulfamoyl moiety, and a phenylpyridazine ring. This unique combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The sulfonamide group mimics natural substrates, allowing it to inhibit certain enzymes that are crucial for microbial growth and cancer cell proliferation.
  • Receptor Interaction: The phenylpyridazine moiety can interact with various receptors, modulating signaling pathways that regulate cell growth, apoptosis, and immune responses.
  • Biochemical Pathways: The compound may affect multiple biochemical pathways, including those involved in inflammation and tumor progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaHigh inhibition rates
Gram-negative bacteriaModerate inhibition
FungiEffective against select strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In several case studies, it has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Cancer TypeCell Line TestedIC50 (µM)Reference
Breast cancerMCF-715.0
Colon cancerHCT11610.5
Lung cancerA54912.0

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an alternative treatment for resistant strains.
  • Anticancer Mechanism Exploration: Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). The study revealed that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and annexin V staining, suggesting a promising therapeutic avenue for breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-(N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)sulfamoyl)benzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-step synthesis typically involves coupling the pyridazine core with a sulfamoyl-ethyloxy intermediate and subsequent esterification. Key steps include:

  • Sulfamoylation : Reacting 6-phenylpyridazin-3-ol with 2-chloroethylsulfonamide under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) to form the ether-sulfonamide intermediate .
  • Esterification : Coupling the intermediate with 4-carboxybenzoic acid ethyl ester using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Optimization : Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and stoichiometry. HPLC with UV/Vis detection monitors purity (>95%) and yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • NMR : ¹H/¹³C NMR to verify sulfamoyl (-SO₂NH-), pyridazine aromaticity, and ester carbonyl signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., cleavage at the sulfonamide bond) .
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Use diode array detection (DAD) to detect impurities at λ = 254 nm .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfamoyl group’s potential as a hydrogen-bond donor.

  • In vitro assays : Use fluorogenic substrates to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects.

  • Assay Replication : Repeat under standardized buffer conditions (pH 7.4, 25°C) and validate with orthogonal methods (e.g., SPR for binding kinetics) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that might interfere with activity .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode consistency across protein conformers .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Systematically modify substituents and evaluate impacts:

  • Pyridazine Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance π-stacking with hydrophobic enzyme pockets .
  • Sulfamoyl Replacements : Substitute with carboxamide or phosphonate groups to compare hydrogen-bonding capacity .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic substituents. Analyze data via principal component analysis (PCA) to cluster active analogs .

Q. How can reaction scalability challenges be addressed without compromising yield or purity?

  • Methodological Answer : Apply process chemistry principles:

  • Flow Chemistry : Continuous flow synthesis for exothermic steps (e.g., sulfamoylation) to improve heat transfer and reduce byproducts .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like catalyst loading and residence time .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.